2 inverted exclamation mark -(Benzyloxy)-4 inverted exclamation mark -bromo-5 inverted exclamation mark -methylacetophenone
Overview
Description
2-(Benzyloxy)-4-bromo-5-methylacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-5-methylacetophenone typically involves the following steps:
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-4-bromo-5-methylacetophenone may involve large-scale bromination, methylation, and benzyloxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4-bromo-5-methylacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromo-5-methylacetophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate various signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4-chloro-5-methylacetophenone: Similar structure but with a chlorine atom instead of bromine.
2-(Benzyloxy)-4-fluoro-5-methylacetophenone: Similar structure but with a fluorine atom instead of bromine.
2-(Benzyloxy)-4-iodo-5-methylacetophenone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Benzyloxy)-4-bromo-5-methylacetophenone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H15BrO2 |
---|---|
Molecular Weight |
319.19 g/mol |
IUPAC Name |
1-(4-bromo-5-methyl-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H15BrO2/c1-11-8-14(12(2)18)16(9-15(11)17)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
InChI Key |
XAJLDTPDHUZXCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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